Tyr-Pro-Phe-Val-Glu-Pro-Ile
Overview
Description
Casomorphins are opioid peptides derived from the digestion of the milk protein casein. They are released during the gastrointestinal digestion of milk proteins, particularly β-casein, from both human and bovine milk . Among the various casomorphins, β-casomorphins are the most abundant and significant group . These peptides exhibit opioid activity and have been implicated in various physiological processes .
Preparation Methods
Casomorphins are primarily produced during the digestion of milk proteins. The process involves the enzymatic hydrolysis of casein by digestive enzymes such as pepsin, trypsin, and chymotrypsin . This can occur in vivo (within the body) or in vitro (simulated gastrointestinal digestion) . Industrial production methods involve the fermentation of milk or the use of specific enzymes to release casomorphins from casein . Analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) are used to isolate and identify these peptides .
Chemical Reactions Analysis
Casomorphins undergo various chemical reactions, including hydrolysis and enzymatic cleavage . The primary reaction involves the cleavage of peptide bonds in casein to release casomorphins . Common reagents used in these reactions include digestive enzymes like pepsin, trypsin, and chymotrypsin . The major products formed from these reactions are the different casomorphin peptides, such as β-casomorphin-4, β-casomorphin-5, β-casomorphin-7, and others .
Scientific Research Applications
Casomorphins have diverse scientific research applications across various fields:
Chemistry: Casomorphins are studied for their unique peptide structures and their interactions with opioid receptors.
Medicine: Casomorphins are investigated for their potential therapeutic effects, including analgesic and sedative properties.
Industry: Casomorphins are explored for their potential use in functional foods and nutraceuticals.
Mechanism of Action
Casomorphins exert their effects by binding to opioid receptors, including μ, δ, and κ receptors . These receptors are distributed throughout the body, including the brain, gut, and other internal organs . The binding of casomorphins to these receptors can modulate various physiological processes, such as pain perception, immune response, and gastrointestinal function . The specific molecular targets and pathways involved include the modulation of inflammatory markers, hormone release, and neurotransmitter activity .
Comparison with Similar Compounds
Casomorphins are part of a broader group of food-derived opioid peptides, which also includes gliadorphins derived from gluten . Similar compounds include:
Lactorphins: Derived from the digestion of whey proteins, these peptides have similar opioid activity and physiological effects.
Exorphins: A general term for opioid peptides derived from food proteins, including both casomorphins and gliadorphins.
Casomorphins are unique in their specific release from casein proteins and their distinct physiological effects, particularly their role in gut and immune function .
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H61N7O11/c1-5-26(4)37(44(61)62)49-40(57)34-14-10-22-51(34)43(60)31(19-20-35(53)54)46-41(58)36(25(2)3)48-38(55)32(24-27-11-7-6-8-12-27)47-39(56)33-13-9-21-50(33)42(59)30(45)23-28-15-17-29(52)18-16-28/h6-8,11-12,15-18,25-26,30-34,36-37,52H,5,9-10,13-14,19-24,45H2,1-4H3,(H,46,58)(H,47,56)(H,48,55)(H,49,57)(H,53,54)(H,61,62)/t26-,30-,31-,32-,33-,34-,36-,37-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBHAJDGVKLXHK-LMXUZNBISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H61N7O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
864.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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